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Compound of Interest

Compound Name: 4-Ethoxy-4-methylpiperidine

Cat. No.: B13254573

Get Quote

Executive Summary & Rationale
In modern drug discovery, the piperidine ring is one of the most ubiquitous pharmacophores.

However, the unsubstituted piperidine scaffold is prone to rapid oxidative metabolism at the C4

position by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to poor

pharmacokinetic (PK) profiles.

4-Ethoxy-4-methylpiperidine (CAS: 54009-05-1) represents a high-value "gem-disubstituted"

building block. By incorporating a quaternary center at the C4 position, researchers can

achieve three critical medicinal chemistry objectives:

Metabolic Blockade: The gem-dimethyl-like effect prevents hydrogen abstraction and

subsequent hydroxylation at the metabolic "soft spot."

Conformational Bias: The 4,4-disubstitution imposes a steric constraint (Thorpe-Ingold

effect), locking the piperidine ring into a defined chair conformation, which can enhance

receptor binding selectivity.
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Lipophilicity Modulation: The ethoxy group lowers the LogD compared to a purely alkyl chain

while maintaining a lower pKa than the parent piperidine, potentially reducing hERG liability.

This guide provides validated protocols for synthesizing, handling, and incorporating this

building block into high-throughput chemical libraries.

Physicochemical Profile
Understanding the physical properties of 4-Ethoxy-4-methylpiperidine is essential for library

design (plate mapping) and purification strategies.

Property Value / Description
Impact on Library
Synthesis

Molecular Weight 143.23 g/mol
Fragment-like; allows room for

heavy diversity elements.

LogP (Calc) ~1.6
Moderate lipophilicity; good

solubility in DMSO/MeOH.

pKa (Calc) ~9.8

Highly basic. Requires

scavenging of excess acid in

workups.

Boiling Point ~170°C (Predicted)

Non-volatile. Can be handled

as a free base without loss in

vacuum concentrators

(Genevac).

State
Colorless Oil / Low-melting

solid

Recommendation: Convert to

HCl salt for precise weighing in

automated dispensing

systems.

Synthetic Accessibility: "The Make"
While available commercially, bulk synthesis is often required for large library campaigns. The

following protocol describes the synthesis of the hydrochloride salt from 1-Boc-4-piperidone.
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Protocol A: Synthesis of 4-Ethoxy-4-methylpiperidine
HCl
Reaction Logic: Grignard addition creates the quaternary center, followed by Williamson ether

synthesis. The steric bulk at C4 requires forcing conditions for the alkylation.

Step 1: Grignard Addition
Setup: Flame-dry a 500 mL 3-neck flask under

.

Reagents: Charge 1-Boc-4-piperidone (10.0 g, 50 mmol) in anhydrous THF (100 mL). Cool

to 0°C.

Addition: Dropwise add Methylmagnesium Bromide (3M in ether, 20 mL, 60 mmol).

Reaction: Stir at 0°C for 1 h, then warm to RT for 2 h.

Workup: Quench with saturated

. Extract with EtOAc (3x). Dry (

) and concentrate.

Checkpoint: Product is 1-Boc-4-hydroxy-4-methylpiperidine.

Step 2: O-Alkylation (Critical Step)
Activation: Dissolve the intermediate (Step 1) in dry DMF (10 mL/g). Cool to 0°C.

Deprotonation: Add NaH (60% dispersion, 1.5 equiv) portion-wise. Caution: Gas evolution.

Stir 30 min.

Alkylation: Add Ethyl Iodide (1.5 equiv).

Heating: Warm to 60°C and stir for 12 hours. Note: The tertiary alcohol is sterically hindered;

heating is mandatory.

Workup: Dilute with water, extract with
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. Purify via flash chromatography (Hex/EtOAc).

Step 3: Deprotection & Salt Formation
Dissolve the Boc-protected ether in 1,4-Dioxane (5 mL/g).

Add 4M HCl in Dioxane (5 equiv). Stir at RT for 4 h.

Precipitation: Add

to precipitate the salt. Filter and dry under vacuum.

Yield: Typically 65-75% over 3 steps.

Library Synthesis Protocols: "The Use"
The following protocols are optimized for parallel synthesis (96-well format) using 4-Ethoxy-4-
methylpiperidine.

Protocol B: Reductive Amination (N-Alkylation)
Challenge: The secondary amine is nucleophilic, but the C4-gem-disubstitution adds slight

remote steric bulk. Standard conditions (STAB) work, but Titanium(IV) is recommended for

hindered ketone partners.

Reagents:

Amine: 4-Ethoxy-4-methylpiperidine HCl (1.2 equiv)

Carbonyl: Diverse Aldehydes/Ketones (1.0 equiv)

Reductant:

(2.0 equiv)

Additive:

(1.2 equiv to neutralize HCl salt)

Workflow:
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Plate Prep: In a deep-well plate, dispense Aldehydes (0.1 mmol) in DCE (500 µL).

Amine Addition: Add Amine solution (in DCE/DIPEA).

Activation (Optional for Ketones): Add

(1.5 equiv) and shake for 2 h before adding reductant.

Reduction: Add solid

. Seal and shake at RT for 16 h.

Quench: Add 10% NaOH (200 µL). Shake vigorously.

Extraction: Phase separate (organic layer bottom).

Purification: SCX-2 (Strong Cation Exchange) cartridges.

Load: Crude reaction.

Wash: MeOH.

Elute: 2M

in MeOH.

Protocol C: Diversification (Heterocyclic Libraries)
This building block is an excellent nucleophile for displacing halides on heteroaromatic

scaffolds (e.g., chloropyrimidines, chloropyridines).

Workflow:

Dissolution: Dissolve heteroaryl chloride (0.05 mmol) in DMSO (200 µL).

Base: Add DIPEA (3.0 equiv).

Nucleophile: Add 4-Ethoxy-4-methylpiperidine HCl (1.5 equiv) in DMSO (100 µL).

Reaction: Heat at 100°C for 8 h.
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Workup: Direct prep-HPLC purification is recommended due to the high boiling point of

DMSO.

Mechanistic & Strategic Visualization
The following diagrams illustrate the strategic value of this building block in preventing

metabolic clearance and the workflow for library generation.

Metabolic Liability (Standard Piperidine)

Metabolic Stability (Gem-Disubstituted)

Piperidine Scaffold CYP450 EnzymeOxidation 4-OH Metabolite
(Rapid Clearance)

4-Ethoxy-4-Methyl
Piperidine

Steric/Electronic
Blockade

Resists CYP Intact Drug
(Extended Half-life)

Click to download full resolution via product page

Caption: Comparison of metabolic fate. The gem-disubstitution at C4 sterically and

electronically prevents the formation of the unstable hemiaminal/alcohol metabolite.
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Parallel Library Generation

Start: 1-Boc-4-Piperidone

1. Grignard (MeMgBr)
2. Alkylation (Et-I)

Building Block:
4-Ethoxy-4-Methylpiperidine

Path A: Reductive Amination
(Target: GPCRs/Ion Channels)

Path B: Amide Coupling
(Target: Kinases)

Path C: SNAr Displacement
(Target: Enzymes)

Click to download full resolution via product page

Caption: Synthetic workflow from commercial precursor to diverse chemical libraries.

Application Notes & Troubleshooting
Solubility in Bioassays
The 4-ethoxy group increases lipophilicity compared to 4-hydroxy derivatives but is less

lipophilic than a 4-propyl group.

Tip: If library members precipitate in aqueous assay buffer, add 0.01% Triton X-100. The

ethoxy ether oxygen can accept hydrogen bonds, aiding solubility compared to pure alkyl

analogs.

Stereochemistry
4-Ethoxy-4-methylpiperidine is achiral due to the plane of symmetry passing through N and

C4. However, if the piperidine nitrogen is substituted with a chiral group, or if the ring carbons

(C2/C3) are substituted, diastereomers will form.

Note: In this specific building block, no chiral separation is needed.
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QC Analysis (LCMS)
Ionization: Strong [M+H]+ signal in ESI+.

Fragmentation: In MS/MS, look for the neutral loss of ethanol (46 Da) or the ethyl group (29

Da), characteristic of the ether linkage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of
piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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